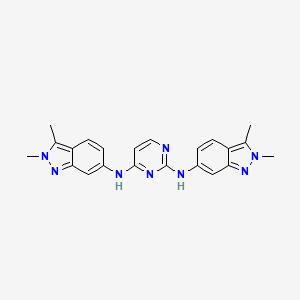
N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-2,4-Pyrimidinediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-2,4-Pyrimidinediamine is a complex organic compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is known for its unique structure, which includes two indazole groups and a pyrimidine core, making it a valuable subject for scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-2,4-Pyrimidinediamine typically involves the reaction of 2,3-dimethylindazole with a pyrimidine derivative under controlled conditions. The process often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors designed to handle the specific requirements of the synthesis. The process is optimized to maximize yield and minimize impurities, often involving multiple purification steps such as crystallization or chromatography.
化学反应分析
Types of Reactions
N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-2,4-Pyrimidinediamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can significantly modify the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the substituents introduced.
科学研究应用
N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-2,4-Pyrimidinediamine has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-2,4-Pyrimidinediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
相似化合物的比较
Similar Compounds
Pazopanib: A related compound with similar structural features, used in cancer treatment.
Sunitinib: Another compound with a pyrimidine core, used as a tyrosine kinase inhibitor.
Sorafenib: A compound with similar applications in cancer therapy, featuring a pyrimidine and indazole structure.
Uniqueness
N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-2,4-Pyrimidinediamine is unique due to its specific combination of indazole and pyrimidine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
生物活性
N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-2,4-pyrimidinediamine, with the CAS number 1226499-98-4, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer progression. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in different studies, and potential therapeutic applications.
- Molecular Formula : C22H22N8
- Molecular Weight : 398.464 g/mol
- IUPAC Name : 2-N,4-N-bis(2,3-dimethylindazol-6-yl)pyrimidine-2,4-diamine
- Structure : The compound features a pyrimidine core substituted with two 2,3-dimethylindazolyl groups.
This compound acts primarily as a tyrosine kinase inhibitor , targeting key receptors such as VEGFR (Vascular Endothelial Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor) . These receptors play crucial roles in angiogenesis and tumor growth. By inhibiting these pathways, the compound can potentially reduce tumor proliferation and induce apoptosis in cancer cells.
In Vitro Studies
- Cytotoxicity : In studies evaluating cytotoxic effects against various cancer cell lines, this compound showed significant inhibitory activity. For example:
- Mechanisms of Action : The compound demonstrated:
Case Studies and Research Findings
属性
IUPAC Name |
2-N,4-N-bis(2,3-dimethylindazol-6-yl)pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N8/c1-13-17-7-5-15(11-19(17)27-29(13)3)24-21-9-10-23-22(26-21)25-16-6-8-18-14(2)30(4)28-20(18)12-16/h5-12H,1-4H3,(H2,23,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDMLVIYKQGRSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1C)NC3=NC(=NC=C3)NC4=CC5=NN(C(=C5C=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














